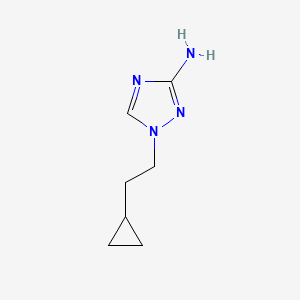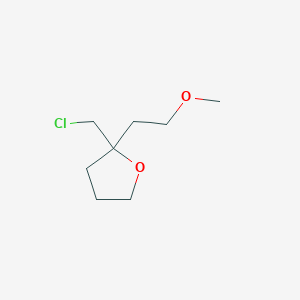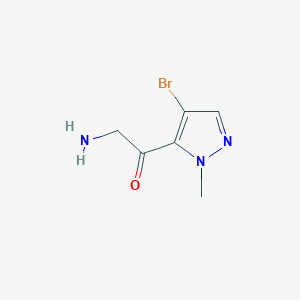![molecular formula C8H11NO B13175276 4,4-Dimethyl-1-oxaspiro[2.3]hexane-2-carbonitrile](/img/structure/B13175276.png)
4,4-Dimethyl-1-oxaspiro[2.3]hexane-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4-Dimethyl-1-oxaspiro[2.3]hexane-2-carbonitrile is a chemical compound with the molecular formula C₈H₁₁NO. It is characterized by a spirocyclic structure, which includes an oxirane ring fused to a cyclohexane ring, with a nitrile group attached to the second carbon of the oxirane ring. This compound is of interest in various fields of research due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dimethyl-1-oxaspiro[2.3]hexane-2-carbonitrile typically involves the reaction of 2-methyleneoxetanes with appropriate reagents. One common method is the modified Simmons-Smith reaction, where 2-methyleneoxetanes are converted to 4-oxaspiro[2.3]hexanes using diethylzinc and diiodomethane . The nitrile group can be introduced through subsequent reactions involving cyanide sources.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
4,4-Dimethyl-1-oxaspiro[2.3]hexane-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to amines or other functional groups.
Substitution: The nitrile group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or alcohols can react with the nitrile group under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Aplicaciones Científicas De Investigación
4,4-Dimethyl-1-oxaspiro[2.3]hexane-2-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4,4-Dimethyl-1-oxaspiro[2.3]hexane-2-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The spirocyclic structure allows it to fit into specific binding sites, influencing biological pathways. The nitrile group can participate in hydrogen bonding and other interactions, affecting the compound’s reactivity and function.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Oxaspiro[2.3]hexane-5-carbonitrile
- Methyl 1-oxaspiro[2.3]hexane-5-carboxylate
- 3-Methylenecyclobutane-1-carbonitrile
Uniqueness
4,4-Dimethyl-1-oxaspiro[2.3]hexane-2-carbonitrile is unique due to its specific spirocyclic structure and the presence of the nitrile group.
Propiedades
Fórmula molecular |
C8H11NO |
|---|---|
Peso molecular |
137.18 g/mol |
Nombre IUPAC |
4,4-dimethyl-1-oxaspiro[2.3]hexane-2-carbonitrile |
InChI |
InChI=1S/C8H11NO/c1-7(2)3-4-8(7)6(5-9)10-8/h6H,3-4H2,1-2H3 |
Clave InChI |
CENYZOFJRCSVPO-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCC12C(O2)C#N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(1S)-1-[4-(morpholin-4-ylsulfonyl)phenyl]ethanol](/img/structure/B13175231.png)
![3-Methoxy-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid](/img/structure/B13175234.png)

![6-(3-Bromopropyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B13175252.png)







